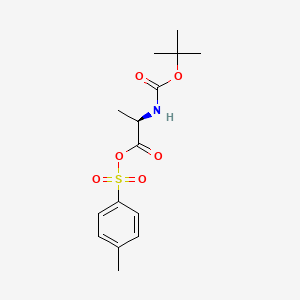

Boc-D-丙氨酰甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

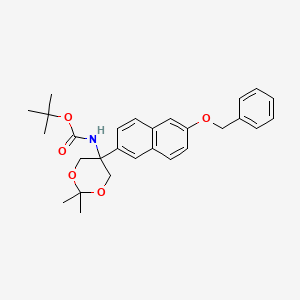

Boc-D-Alaninyl tosylate is a chemical compound with the molecular formula C15H21NO6S . It is used in laboratory chemicals .

Synthesis Analysis

Boc-D-Alaninyl tosylate is synthesized by reacting cellulose in DMAc/LiCl with p‐tosyl chloride at 8 °C in the presence of triethylamine . The reaction is facilitated by the conversion of an amino function to tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of Boc-D-Alaninyl tosylate contains a total of 44 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Boc-D-Alaninyl tosylate is involved in substitution and elimination reactions . The tosylate group can be displaced by an inorganic pyrophosphate nucleophile .Physical And Chemical Properties Analysis

Boc-D-Alaninyl tosylate has a molecular weight of 329.42 .科学研究应用

Chemical Properties

“Boc-D-Alaninyl tosylate” is a chemical compound with the CAS Number: 352705-03-4 and a molecular weight of 329.42 . Its IUPAC name is ®-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate .

Antibacterial Activity

“Boc-D-Alaninyl tosylate” has been used in the synthesis of a series of d-/l-alaninyl substituted triazolyl oxazolidinone derivatives . These derivatives have been evaluated for their antibacterial activity against selected standard Gram-positive and Gram-negative bacterial strains . The compounds showed moderate to strong antibacterial activity . This suggests that “Boc-D-Alaninyl tosylate” could be a valuable starting material in the synthesis of new antibacterial agents.

Drug Discovery and Development

The increasing rates of antibacterial resistance development and the decline in the number of new antibacterial drugs’ approval continue to serve as a major impetus for research into the discovery and development of new antibacterial agents . The use of “Boc-D-Alaninyl tosylate” in the synthesis of new antibacterial agents could potentially contribute to addressing this challenge .

作用机制

未来方向

属性

IUPAC Name |

(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKPZSSZRGCGD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Alaninyl tosylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)